4-Methoxy-5-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-Methoxy-5-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C6H6F3N3O It is a pyrimidine derivative, characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-5-(trifluoromethyl)pyrimidine with ammonia or an amine source. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Methoxy-5-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Methoxy-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine
- 4-Amino-2-(trifluoromethyl)pyridine
- 4-Methoxy-2-(trifluoromethyl)pyrimidin-5-amine
Uniqueness
4-Methoxy-5-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6F3N3O |
---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
4-methoxy-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H6F3N3O/c1-13-4-3(6(7,8)9)2-11-5(10)12-4/h2H,1H3,(H2,10,11,12) |
InChI Key |
UIVFBCMJTBIHBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)N |
Origin of Product |
United States |
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